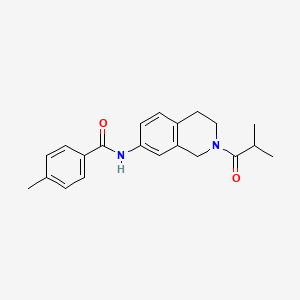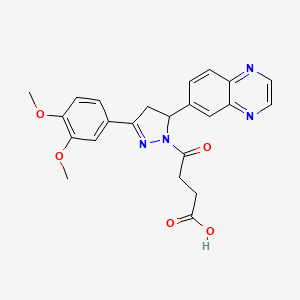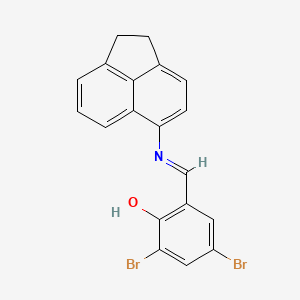
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide, also known as L-765,314, is a synthetic compound that has been extensively studied in the field of neuroscience. It belongs to the class of benzamide derivatives and has been reported to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide is not fully understood. However, it has been reported to act as a dopamine D1 receptor agonist and can stimulate the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. This compound has also been shown to have antioxidant properties and can protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It can increase the levels of dopamine in the brain and improve motor function in animal models of Parkinson's disease. This compound can also reduce the levels of reactive oxygen species and prevent oxidative stress-induced damage to neurons. It has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide in lab experiments include its high potency and specificity for dopamine D1 receptors. It has been extensively studied and has a well-characterized mechanism of action. However, the limitations of using this compound include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide. One potential application is in the treatment of other neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. This compound has also been shown to have potential applications in the treatment of drug addiction and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-isobutyryl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield the final product.
Scientific Research Applications
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system and is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. This compound has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons in animal models of Parkinson's disease.
properties
IUPAC Name |
4-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-10-16-8-9-19(12-18(16)13-23)22-20(24)17-6-4-15(3)5-7-17/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKSAKWOMOZMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2783568.png)

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)






![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)
